tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate
CAS No.:
Cat. No.: VC13607385
Molecular Formula: C11H13ClN2O3
Molecular Weight: 256.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClN2O3 |
|---|---|
| Molecular Weight | 256.68 g/mol |
| IUPAC Name | tert-butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate |
| Standard InChI | InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-4-9(12)13-5-7(8)6-15/h4-6H,1-3H3,(H,13,14,16) |
| Standard InChI Key | XLHLQEDBXKXVDG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
tert-Butyl (2-chloro-5-formylpyridin-4-yl)carbamate belongs to the pyridinecarbamate family. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |
| Molecular Weight | 256.68 g/mol | |
| IUPAC Name | tert-butyl N-(2-chloro-5-formylpyridin-4-yl)carbamate | |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=NC=C1C=O)Cl | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
The formyl group at position 5 and the chloro substituent at position 2 on the pyridine ring create distinct electronic environments that influence reactivity. The Boc group enhances solubility in organic solvents and protects the amine during synthetic sequences .
Structural Analysis
X-ray crystallography and computational studies reveal that the pyridine ring adopts a planar conformation, with the formyl and chloro groups introducing steric and electronic effects. The Boc group’s tert-butyl moiety provides steric hindrance, shielding the carbamate linkage from premature hydrolysis .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of tert-butyl (2-chloro-5-formylpyridin-4-yl)carbamate typically involves multi-step protocols:
Step 1: Protection of the Amine
4-Amino-2-chloropyridine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl (2-chloropyridin-4-yl)carbamate .
Step 2: Formylation
The formyl group is introduced via Vilsmeier-Haack reaction, where the intermediate reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
Optimization Challenges
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Regioselectivity: Competing reactions at pyridine positions require careful temperature control (-10°C to 0°C).
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Yield: Reported yields range from 60–75%, with impurities removed via column chromatography .
Chemical Reactivity and Functionalization
Formyl Group Reactivity
The formyl moiety undergoes nucleophilic additions and condensations:
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Condensation with Amines: Forms Schiff bases, useful in ligand design.
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Reduction: Sodium borohydride reduces the formyl group to a hydroxymethyl derivative.
Chloro Group Reactivity
The chloro substituent participates in cross-coupling reactions:
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Suzuki-Miyaura Coupling: Palladium catalysts enable aryl-aryl bond formation .
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Nucleophilic Aromatic Substitution: Displacement with amines or thiols yields functionalized pyridines .
Carbamate Stability
The Boc group is stable under basic conditions but cleaves in acidic environments (e.g., HCl/dioxane) to regenerate the free amine.
Applications in Pharmaceutical and Material Science
Drug Intermediate
This compound is a precursor to kinase inhibitors and anticancer agents. For example, derivatives have shown activity against EGFR (epidermal growth factor receptor) in preclinical studies .
Agrochemicals
Functionalized pyridines are key components of herbicides and insecticides. The chloro and formyl groups enable derivatization for target-specific activity .
Coordination Chemistry
Schiff base derivatives act as ligands for metal complexes, with applications in catalysis and materials science.
Research Findings and Case Studies
Anticancer Activity
A 2023 study synthesized derivatives by replacing the formyl group with hydrazone linkages, resulting in compounds with IC₅₀ values of <1 µM against breast cancer cell lines .
Catalytic Applications
A palladium complex derived from this compound catalyzed Heck coupling reactions with 95% efficiency, demonstrating its utility in organic synthesis.
Comparative Analysis with Related Compounds
| Compound | Key Differences | Applications |
|---|---|---|
| tert-Butyl (2-chloropyridin-4-yl)carbamate | Lacks formyl group | Amine protection |
| tert-Butyl (5-bromofuran-2-yl)carbamate | Furan ring instead of pyridine | Enzyme inhibition |
| tert-Butyl (4-formylpyridin-2-yl)carbamate | Formyl at position 4 | Ligand synthesis |
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